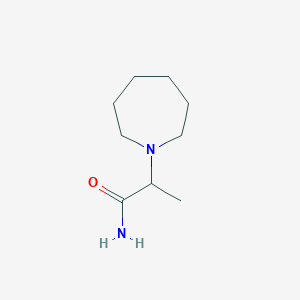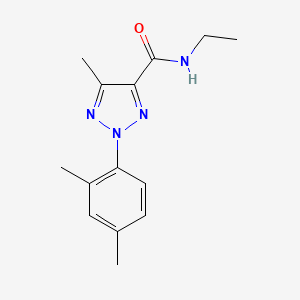![molecular formula C13H11N3S2 B7454291 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)
2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a thienopyrimidine derivative, which is a class of compounds that has demonstrated promising biological activities, including anticancer, antiviral, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of DNA topoisomerase II, which is an enzyme that is essential for DNA replication and cell proliferation. Additionally, it has been proposed that this compound may induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, which is an enzyme that is essential for the replication of the virus. Furthermore, this compound has been shown to inhibit the growth of bacterial strains by disrupting the bacterial cell membrane.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine in lab experiments is its potent biological activity. This compound has demonstrated antitumor, antiviral, and antimicrobial properties, which make it a promising candidate for drug development. Additionally, the synthesis of this compound is relatively straightforward, which makes it easy to obtain in large quantities.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxicity against normal cells, which may limit its therapeutic potential. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine. One potential direction is to further investigate the mechanism of action of this compound. Understanding the molecular targets of this compound may lead to the development of more potent and selective analogs.
Another potential direction is to investigate the pharmacokinetics and toxicity of this compound in vivo. Studying the pharmacokinetics of this compound may provide insight into its bioavailability and distribution in the body. Additionally, studying the toxicity of this compound in animal models may provide valuable information for its development as a therapeutic agent.
Finally, there is a need to investigate the potential applications of this compound in combination therapy. Combining this compound with other chemotherapeutic agents or immunotherapy may enhance its therapeutic efficacy and reduce its toxicity.
Conclusion:
In conclusion, this compound is a promising compound that has demonstrated potent biological activities, including anticancer, antiviral, and antimicrobial properties. The synthesis of this compound is relatively straightforward, and it has the potential to be developed as a therapeutic agent. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and toxicity.
Synthesis Methods
The synthesis of 2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine has been reported in the literature. The most common method involves the reaction of 2-aminothiophene with benzyl chloroformate, followed by the reaction with 2-chloro-4,6-dimethoxypyrimidine in the presence of potassium carbonate. The resulting intermediate is then treated with sodium sulfide to yield the final product.
Scientific Research Applications
2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has demonstrated antiviral activity against HIV-1 and HSV-1 viruses. Furthermore, this compound has shown antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Properties
IUPAC Name |
2-benzylsulfanylthieno[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c14-11-10-6-7-17-12(10)16-13(15-11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKTZBUUYQAPFOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC(=C3C=CSC3=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2-(2,3-Dihydroindol-1-ylsulfonyl)-4-methoxyphenyl]phenyl]sulfonyl-2,3-dihydroindole](/img/structure/B7454216.png)
![N-[2-(4-tert-butylanilino)-2-oxoethyl]-N'-(4-methoxyphenyl)oxamide](/img/structure/B7454224.png)

![(3S)-2-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7454229.png)
![Methyl 4-[3-(1-adamantylmethylamino)-2-hydroxypropoxy]-3-methoxybenzoate](/img/structure/B7454241.png)
![2-[2-[(4-Bromo-2-chlorophenoxy)methyl]-6-chlorobenzimidazol-1-yl]ethanol](/img/structure/B7454244.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-4-methylbenzamide](/img/structure/B7454246.png)
![3-Methoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzonitrile](/img/structure/B7454253.png)





